Propan-2-yl 2-[[[5-(2-amino-6-methoxypurin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
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Overview
Description
Propan-2-yl 2-[[[5-(2-amino-6-methoxypurin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base, a fluorinated oxolane ring, and a phosphorylated phenoxy group. Its intricate molecular architecture makes it a subject of interest in medicinal chemistry, particularly in the development of antiviral and anticancer agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-[[[5-(2-amino-6-methoxypurin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of guanine derivatives with methoxy and amino groups.
Fluorination and Hydroxylation: The oxolane ring is fluorinated and hydroxylated to introduce the necessary functional groups.
Phosphorylation: The phenoxy group is phosphorylated using phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride.
Coupling Reactions: The final step involves coupling the phosphorylated phenoxy group with the purine base and the oxolane ring under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, with careful monitoring of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-[[[5-(2-amino-6-methoxypurin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated oxolane ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; often in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Propan-2-yl 2-[[[5-(2-amino-6-methoxypurin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of pharmaceuticals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Propan-2-yl 2-[[[5-(2-amino-6-methoxypurin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can integrate into nucleic acids, disrupting their normal function and leading to cell death in rapidly dividing cells, such as cancer cells.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: An antiviral drug with a similar purine base structure but lacking the fluorinated oxolane ring and phosphorylated phenoxy group.
Ganciclovir: Another antiviral agent with a purine base, used primarily for treating cytomegalovirus infections.
Tenofovir: An antiretroviral drug with a similar phosphorylated structure but different functional groups.
Uniqueness
Propan-2-yl 2-[[[5-(2-amino-6-methoxypurin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate is unique due to its combination of a fluorinated oxolane ring and a phosphorylated phenoxy group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H32FN6O8P |
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Molecular Weight |
582.5 g/mol |
IUPAC Name |
propan-2-yl 2-[[[5-(2-amino-6-methoxypurin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C24H32FN6O8P/c1-13(2)37-21(33)14(3)30-40(34,39-15-9-7-6-8-10-15)36-11-16-18(32)24(4,25)22(38-16)31-12-27-17-19(31)28-23(26)29-20(17)35-5/h6-10,12-14,16,18,22,32H,11H2,1-5H3,(H,30,34)(H2,26,28,29) |
InChI Key |
KVCZQFHLXRMEIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3OC)N)(C)F)O)OC4=CC=CC=C4 |
Origin of Product |
United States |
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